molecular formula C10H8F5N3O B10919450 1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10919450
M. Wt: 281.18 g/mol
InChI Key: OVZSYRZJPBKQJO-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. The presence of the pentafluoroethyl group adds to its distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-4-(pentafluoroethyl)pyrazole with a suitable pyridine derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6-one: This compound has a phenyl group instead of a pentafluoroethyl group.

    1,3-dimethyl-4-(1,1,2,2,2-pentafluoroethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one: A closely related compound with slight structural variations.

Uniqueness

1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, offering advantages such as increased stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H8F5N3O

Molecular Weight

281.18 g/mol

IUPAC Name

1,3-dimethyl-4-(1,1,2,2,2-pentafluoroethyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C10H8F5N3O/c1-4-7-5(9(11,12)10(13,14)15)3-6(19)16-8(7)18(2)17-4/h3H,1-2H3,(H,16,19)

InChI Key

OVZSYRZJPBKQJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(C(F)(F)F)(F)F)C

Origin of Product

United States

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